molecular formula C22H18Cl2N2OS B2401238 5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile CAS No. 370845-78-6

5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No. B2401238
CAS RN: 370845-78-6
M. Wt: 429.36
InChI Key: ZTTIPLVGMQIOMD-UHFFFAOYSA-N
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Description

5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H18Cl2N2OS and its molecular weight is 429.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Pathways

Research has demonstrated innovative synthetic routes to create complex pyridine derivatives and their analogs. For example, novel synthetic methodologies have been developed to generate bipyridine-carbonitriles and other related compounds, highlighting the versatility and reactivity of these molecular frameworks in organic synthesis (Karabasanagouda et al., 2009). These methods often involve multi-step reactions, including condensation and cyclization processes, to introduce various functional groups, thereby broadening the potential applications of these compounds.

Molecular Docking and Screening

Some studies have focused on the molecular docking and in vitro screening of newly synthesized compounds to assess their interactions with biological targets. For instance, a series of pyridine and fused pyridine derivatives were synthesized and subjected to molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018). Such studies are crucial for understanding the potential biological applications of these compounds and guiding the design of new molecules with improved efficacy and selectivity.

Biological Applications

Antimicrobial and Antioxidant Activities

Research on pyridine carbonitriles and their derivatives has shown promising antimicrobial and antioxidant properties. For instance, compounds synthesized from chlorophenyl and dichlorophenyl-propenone precursors exhibited significant antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents (H. H. Sayed et al., 2015). These findings suggest that similar compounds, including the one of interest, could be explored for their bioactive properties, contributing to the development of new antimicrobial and antioxidant agents.

Antitumor Activities

The exploration of novel thiophene derivatives for antitumor applications has also been a focus of research. For example, a study on 2-aminothiophene derivatives synthesized using Gewald methodology evaluated their antitumor activities against various human tumor cell lines, demonstrating their potential as cancer therapeutic agents (Khalifa & Algothami, 2020). This suggests that similar compounds, through appropriate functionalization and testing, could be valuable in the search for new antitumor compounds.

properties

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2OS/c1-13-20(14(2)27)21(17-5-3-4-6-19(17)24)18(11-25)22(26-13)28-12-15-7-9-16(23)10-8-15/h3-10,21,26H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTIPLVGMQIOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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